![molecular formula C17H15N5O4 B2699967 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1797091-77-0](/img/structure/B2699967.png)
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to the one has been discussed in various studies. For instance, the synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone, a compound with a similar structure, has been described . The process involves several steps, including the formation of 1,4-dioxane via pyrocatechol, bromation, and cleavage of the methyl group with LiOH .Molecular Structure Analysis
The molecular structure of compounds similar to the one has been analyzed in various studies. For instance, the crystal structure of (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide, a compound with a similar structure, has been reported .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been discussed in various studies. For instance, the reaction mechanism for the synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone involves an intramolecular aromatic electrophilic substitution and a subsequent nucleophilic ring opening reaction .Applications De Recherche Scientifique
Synthesis and Characterization
A significant aspect of the research on this compound involves its synthesis and structural characterization. Studies have described the synthesis of related compounds with potential biological activities. For instance, Ahmad et al. (2012) synthesized novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, showcasing the chemical flexibility and the structural variety achievable within this chemical framework. These compounds were characterized by NMR, mass, and elemental analysis, emphasizing the meticulous approaches to understanding their molecular structures (Ahmad et al., 2012).
Biological Activity
The biological activities of compounds within this chemical class have been extensively explored. Various studies have assessed their potential as antioxidants, anticancer agents, and antimicrobials, highlighting the versatility of these compounds in therapeutic applications. For example, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the anticancer potential of such compounds (Hassan et al., 2014).
Antimicrobial and Antioxidant Properties
Research has also focused on the antimicrobial and antioxidant properties of related compounds. The study by Abunada et al. (2008) on the synthesis of 1,3,4,5-tetrasubstituted pyrazole derivatives and their subsequent evaluation for antimicrobial activity is a prime example of the exploration of these compounds for potential therapeutic use (Abunada et al., 2008).
Pharmacological Evaluation
Further pharmacological evaluation of similar compounds has been conducted to understand their potential in medical applications better. Studies have investigated their effects on various biological targets, offering insights into their therapeutic potentials and mechanisms of action. For instance, Patel et al. (2010) explored the synthesis and antibacterial and antifungal activities of new compounds, providing a basis for developing new antimicrobials (Patel et al., 2010).
Propriétés
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O4/c23-16-6-5-13(20-21-16)17(24)19-11-7-18-22(8-11)9-12-10-25-14-3-1-2-4-15(14)26-12/h1-8,12H,9-10H2,(H,19,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWFEXBHUWDWFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=NNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
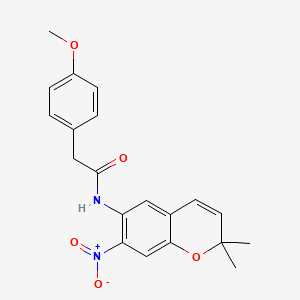
![(5E)-5-({3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2699885.png)
![{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea](/img/structure/B2699886.png)

![2-amino-4-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile](/img/structure/B2699888.png)
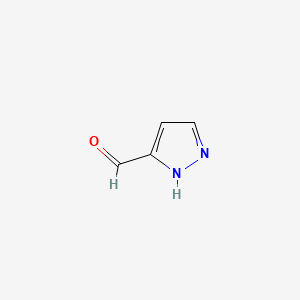
![N-([2,3'-bifuran]-5-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2699892.png)
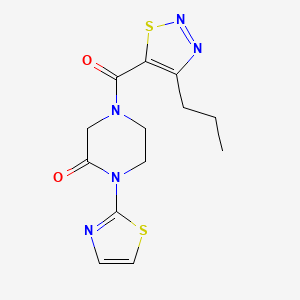
![6-methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide](/img/structure/B2699896.png)
![methyl 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylate](/img/structure/B2699897.png)
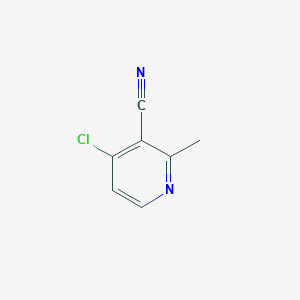
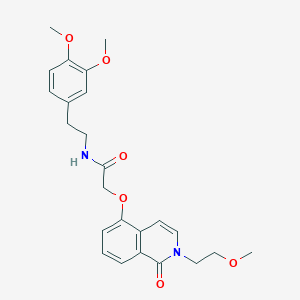
![6-acetyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2699903.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2699906.png)
